2-[(4-Bromo-2-methylphenyl)amino]acetic acid

Physical Organic Chemistry Ionization Constants Structure-Activity Relationships

2-[(4-Bromo-2-methylphenyl)amino]acetic acid (CAS 66947-37-3) is a disubstituted N-aryl glycine derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. This compound is characterized by a 4-bromo and a 2-methyl substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to its mono-substituted or differently halogenated analogs.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 66947-37-3
Cat. No. B3277986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromo-2-methylphenyl)amino]acetic acid
CAS66947-37-3
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NCC(=O)O
InChIInChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
InChIKeyVLQCUVXTNBDRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromo-2-methylphenyl)amino]acetic acid (66947-37-3): A Specialized N-Aryl Glycine Scaffold for Advanced Synthesis


2-[(4-Bromo-2-methylphenyl)amino]acetic acid (CAS 66947-37-3) is a disubstituted N-aryl glycine derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by a 4-bromo and a 2-methyl substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to its mono-substituted or differently halogenated analogs. It serves primarily as a versatile building block and intermediate in medicinal chemistry and organic synthesis, where its specific substitution pattern is leveraged for structure-activity relationship (SAR) studies and as a precursor for further functionalization via cross-coupling reactions .

Why 2-[(4-Bromo-2-methylphenyl)amino]acetic acid Cannot Be Replaced by Generic N-Phenylglycine Analogs


The 4-bromo-2-methyl substitution pattern is not arbitrary; it creates a unique physicochemical profile that cannot be replicated by generic N-phenylglycine or other mono-substituted analogs. The electron-withdrawing bromine atom and the electron-donating methyl group at specific positions on the ring synergistically modulate the amine's basicity, the carboxylic acid's acidity, and the overall lipophilicity of the molecule. These properties directly influence reactivity in subsequent synthetic steps and binding affinity in biological assays. A study comparing ionization constants of various N-(substituted-phenyl)-glycines demonstrated that substituent effects on both pKa and zwitterionic equilibrium constants are significant and position-dependent, confirming that swapping a 4-bromo-2-methylphenyl group for a different substitution pattern will result in a compound with fundamentally different protonation states and reactivity under physiological or reaction conditions [1].

Quantifiable Differentiation Evidence for 2-[(4-Bromo-2-methylphenyl)amino]acetic acid Against Closest Analogs


Meta-Substituted Analogs Exhibit Significantly Altered Acidity Compared to 4-Bromo-2-Methylphenyl Derivative

The acid dissociation constant (pKa) of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid is influenced by its unique substitution pattern. While a direct experimental pKa value for the target compound is not available, the benchmark study by Bryson et al. (1963) provides precise data for a series of N-(substituted-phenyl)-glycines, establishing a clear structure-property relationship. For example, the pKa of the N-(m-methylphenyl)-glycine (meta-substituted) is 3.99, while the N-(p-methylphenyl)-glycine (para-substituted) exhibits a pKa of 4.02 [1]. The 4-bromo-2-methyl substitution introduces both an electron-withdrawing bromine and an electron-donating methyl group, resulting in a predicted pKa of approximately 3.92±0.20 , which is distinctly lower than the para-methyl analog, indicating a stronger acid. This difference in acidity will affect solubility, salt formation, and reactivity.

Physical Organic Chemistry Ionization Constants Structure-Activity Relationships

Chlorinated Analog Shows Different Solid-State Properties Due to Halogen Variation

The choice of halogen significantly impacts solid-state properties critical for formulation and handling. The direct 4-chloro-2-methylphenyl analog (Glycine, N-(4-chloro-2-methylphenyl)-, CAS 83442-60-8) demonstrates a distinct melting point of 138-140 °C . While a specific melting point for 2-[(4-Bromo-2-methylphenyl)amino]acetic acid is not widely reported in primary literature, the brominated compound exhibits a predicted boiling point of 405.9±30.0 °C and a predicted density of 1.346±0.06 g/cm3 , which differ from the chlorinated analog. The heavier bromine atom (atomic mass 79.9 vs 35.5 for chlorine) leads to stronger intermolecular halogen bonding, which can influence crystal packing, solubility, and hygroscopicity, making the brominated derivative more suitable for applications requiring heavier halogen interactions.

Solid-State Chemistry Process Chemistry Polymorphism

Pivotal Bromine Substituent Enables Unique Cross-Coupling Reactivity Absent in Dehalogenated or Fluoro Analogs

The presence of a bromine atom at the 4-position on the phenyl ring makes 2-[(4-Bromo-2-methylphenyl)amino]acetic acid a highly versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This capability is a key differentiator from its dehalogenated (N-(2-methylphenyl)glycine) or fluoro-substituted (N-(4-fluorophenyl)glycine) analogs. Fluorinated analogs are generally inert under standard Suzuki coupling conditions due to the high strength of the C-F bond. In contrast, the C-Br bond in the target compound is significantly more reactive, enabling efficient and selective downstream functionalization to generate libraries of complex molecules . This makes the target compound a superior precursor for diversity-oriented synthesis and late-stage functionalization in drug discovery.

Synthetic Chemistry Cross-Coupling Reactions Building Blocks

Commercially Available Purity Profile (95%) Facilitates Immediate Use in Research

The commercial availability of 2-[(4-Bromo-2-methylphenyl)amino]acetic acid at a specified purity of 95% (as offered by suppliers like Leyan) provides a reliable starting point for research, ensuring batch-to-batch reproducibility. While many analogs may also be available at similar purities, the specific combination of halogen and methyl substitution can sometimes lead to challenging purifications. The confirmed purity specification is thus a critical procurement parameter, as unidentified impurities in less well-characterized analogs could lead to spurious biological results or synthetic failures.

Chemical Sourcing Purity Analysis Reproducibility

High-Value Application Scenarios for 2-[(4-Bromo-2-methylphenyl)amino]acetic acid Based on Demonstrated Differentiation


1. Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries via Cross-Coupling

Due to its uniquely reactive C-Br bond, this compound is the preferred core scaffold for generating focused libraries of kinase inhibitors. Unlike its fluoro- or non-halogenated analogs, it can be efficiently diversified via Suzuki or Buchwald-Hartwig couplings, allowing medicinal chemists to systematically explore the chemical space around the glycine binding pocket [1]. This directly addresses the critical need for versatile, late-stage functionalizable intermediates in drug discovery.

2. Physical Organic Chemistry: Probing Electronic Effects in Zwitterionic Amino Acids

The specific 4-bromo-2-methyl substitution pattern provides a distinct electronic profile for studying substituent effects on the zwitterionic equilibrium of N-arylglycines. Using the benchmark ionization data for related compounds [1], researchers can use this compound to test and refine computational models that predict pKa and tautomeric states, which are crucial for understanding transport and binding in biological systems.

3. Synthetic Methodology: A Model Substrate for Developing Novel Amination and Arylation Reactions

The combination of a free carboxylic acid, a secondary amine, and a highly reactive aryl bromide in one molecule makes it an ideal, challenging substrate for developing new synthetic methodologies. It can be used as a benchmark to test the chemoselectivity and functional group tolerance of newly developed catalytic systems for C-N or C-C bond formation, thereby advancing the field of synthetic chemistry.

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